molecular formula C22H18N4O3 B2953161 (12E)-12-{[(3,5-dimethoxyphenyl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile CAS No. 881566-21-8

(12E)-12-{[(3,5-dimethoxyphenyl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile

Cat. No.: B2953161
CAS No.: 881566-21-8
M. Wt: 386.411
InChI Key: ZTKIJLWVWVUGFJ-LDADJPATSA-N
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Description

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Preparation Methods

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Chemical Reactions Analysis

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Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.

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Scientific Research Applications

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Mechanism of Action

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Comparison with Similar Compounds

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Conclusion

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Properties

IUPAC Name

(2E)-2-[(3,5-dimethoxyanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-13-17(11-23)21-25-19-6-4-5-7-20(19)26(21)22(27)18(13)12-24-14-8-15(28-2)10-16(9-14)29-3/h4-10,12,24H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKIJLWVWVUGFJ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC(=CC(=C4)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C/NC4=CC(=CC(=C4)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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